1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first functionalized with a chloromethyl group and a trifluoromethylthio group. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as chloromethyl methyl ether and trifluoromethylthiolating agents.
Attachment of the Propan-2-one Moiety: The propan-2-one moiety is then introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the functionalized phenyl ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New derivatives with substituted nucleophiles.
Scientific Research Applications
1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as those involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Chloromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-(4-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the chloromethyl group, affecting its substitution reactions.
Properties
Molecular Formula |
C11H10ClF3OS |
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Molecular Weight |
282.71 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-7(16)4-9-3-2-8(6-12)5-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
InChI Key |
WXFWKCACMCTQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)CCl)SC(F)(F)F |
Origin of Product |
United States |
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